molecular formula C21H18N2O3 B2459595 N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034277-21-7

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2459595
CAS No.: 2034277-21-7
M. Wt: 346.386
InChI Key: QSNACTQSMGMADD-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons known for their stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 9H-fluoren-2-amine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenyl or pyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its combination of a fluorenyl group with a pyridine moiety, providing unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-23-12-18(19(26-2)11-20(23)24)21(25)22-15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10-12H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNACTQSMGMADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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